molecular formula C7H15NO B042729 1-Methyl-3-piperidinemethanol CAS No. 7583-53-1

1-Methyl-3-piperidinemethanol

Cat. No. B042729
CAS RN: 7583-53-1
M. Wt: 129.2 g/mol
InChI Key: UGXQXVDTGJCQHR-UHFFFAOYSA-N
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Description

Synthesis Analysis

Synthesis of 1-Methyl-3-piperidinemethanol and related compounds involves complex reactions. For instance, diastereoselective syntheses of 4-aryl-3-methyl-4-piperidinemethanols from 1,3-dimethyl-4-piperidinone highlight the intricate steps involved in obtaining specific stereochemistry of related molecules (Schmitt, Brown, & Perrio, 2013).

Molecular Structure Analysis

The molecular and crystal structures of compounds similar to 1-Methyl-3-piperidinemethanol reveal details about their conformation and interactions. For example, the crystal and molecular structure of a related compound showed H-bonded dimers in the crystal lattice, held together by C-H...π and C-H...O interactions (Khan et al., 2013).

Chemical Reactions and Properties

Chemical reactions involving similar compounds demonstrate the versatility and reactivity of piperidine derivatives. One study detailed the diastereoselective synthesis of various piperidinemethanols, emphasizing the control of stereochemistry through key reactions (Schmitt, Brown, & Perrio, 2013).

Scientific Research Applications

  • Neuroprotective and Anti-inflammatory Applications : A compound closely related to "1-Methyl-3-piperidinemethanol", named DTCM-glutarimide, has been identified as a novel piperidine compound that inhibits macrophage activation and suppresses graft rejection in mice, suggesting potential anti-inflammatory applications (Takeiri et al., 2011). Additionally, (1S,2S)-1-(4-hydroxyphenyl)-2-(4-hydroxy-4-phenylpiperidino)-1-propanol is a potent neuroprotectant that blocks N-methyl-D-aspartate responses without the psychomotor stimulant effects of current NMDA antagonists (Chenard et al., 1995).

  • Psychotropic Potential : Piperidine, a core component of "1-Methyl-3-piperidinemethanol", may serve as an endogenous psychotropic agent, potentially regulating behavior and aiding in the treatment of psychiatric disorders (Abood et al., 1961).

  • Cancer Research : Studies have shown that 3-(piperidin-4-ylmethoxy)pyridine containing compounds are potent LSD1 inhibitors, effectively inhibiting leukemia and solid tumor cell proliferation while having negligible effects on normal cells (Wu et al., 2016).

  • Synthesis and Chemical Properties : There have been significant studies on the synthesis of related piperidine compounds, such as diastereoselective syntheses of 4-aryl-3-methyl-4-piperidinemethanols and their fluoromethyl analogues (Schmitt et al., 2013), and the study of standard molar enthalpies of formation for similar compounds (Silva & Cabral, 2006).

  • Pharmacology : Various piperidine derivatives have shown potential in pharmacological applications, such as in the development of anticonvulsant and antinociceptive drugs (Kamiński et al., 2016).

  • Analytical Chemistry : High-performance liquid chromatography-ultraviolet (HPLC-UV) detection methods have been employed for analyzing psychoactive arylcyclohexylamines, a class of compounds related to piperidines (De Paoli et al., 2013).

Safety And Hazards

1-Methyl-3-piperidinemethanol is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It may cause skin corrosion or irritation, serious eye damage or eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .

properties

IUPAC Name

(1-methylpiperidin-3-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO/c1-8-4-2-3-7(5-8)6-9/h7,9H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGXQXVDTGJCQHR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCC(C1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80871194
Record name (1-Methylpiperidin-3-yl)methanol
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Molecular Weight

129.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Methyl-3-piperidinemethanol

CAS RN

7583-53-1
Record name 1-Methyl-3-piperidinemethanol
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Record name (1-Methyl-3-piperidyl)methanol
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Record name 7583-53-1
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Record name (1-Methylpiperidin-3-yl)methanol
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Record name (1-methyl-3-piperidyl)methanol
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Synthesis routes and methods I

Procedure details

A! At 0° C., 3-hydroxymethyl-piperidine (20 g, 173 mmoles) was slowly added to formic acid (63 ml, 1.66 moles) then a 40% solution of formaldehyde was added (62.4 ml, 833 mmoles). The mixture was refluxed for 5 hours, then the solvent was evaporated and the residue taken up in little water, brought to basic pH with 32% sodium hydroxide and extracted with ethyl ether. The organic phase was anhydrified over sodium sulfate and evaporated. The resultant crude was purified by distillation and provided 17 g (yield: 76%) of N-methyl-3-hydroxymethylpiperidine (b.p.--85°-86° C./1 mmHg).
Quantity
20 g
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63 mL
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Synthesis routes and methods II

Procedure details

4-(4-Chloro-2-fluorophenoxy)-7-hydroxy-6-methoxyquinazoline (12.1 g, 38 mmol), (prepared as described for the starting material in Example 5), was suspended in dichloromethane (375 ml) and treated with triphenylphosphine (29.6 g, 113 mmol) then stirred at ambient temperature for 30 minutes. (1-Methylpiperidin-3-yl)methanol (8.25 g, 63.8 mmol) and (R)-(1-methylpiperidin-3-yl)methanol (1.46 g, 11.3 mmol), (CAS 205194-11-2), giving R:S (57.5:42.5 by chiral HPLC) (9.7 g, 75 mmol) were dissolved in dichloromethane (75 ml) and added to the suspension. Diethyl azodicarboxylate (17.7 ml, 75 mmol) was added in portions using a syringe pump and the mixture was then allowed to warm to ambient temperature and stirred overnight. The residue was concentrated under vacuum then chromatographed on silica eluting with dichloromethane followed by dichloromethane/methanol/ammonia (93/6/1). The relevant fractions were combined and evaporated to give an oil. The residue was triturated with ether, filtered and dried to give (R,S)-4-(4-chloro-2-fluorophenoxy)-6-methoxy-74(1-methylpiperidin-3-yl)methoxy)quinazoline (8.7 g, 53%).
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12.1 g
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29.6 g
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375 mL
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Synthesis routes and methods III

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Methyl-3-piperidinemethanol
Reactant of Route 2
1-Methyl-3-piperidinemethanol
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1-Methyl-3-piperidinemethanol
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1-Methyl-3-piperidinemethanol
Reactant of Route 5
1-Methyl-3-piperidinemethanol
Reactant of Route 6
Reactant of Route 6
1-Methyl-3-piperidinemethanol

Citations

For This Compound
23
Citations
D Barker, MD McLeod, MA Brimble, GP Savage - Tetrahedron Letters, 2001 - Elsevier
… Initial attempts to repeat this coupling procedure on stoichiometric quantities of the alkoxide salt derived from 1-methyl-3-piperidinemethanol (5, Scheme 2) did not result in practical …
Number of citations: 26 www.sciencedirect.com
H Höpfl, N Farfán, D Castillo, R Santillan… - Journal of …, 1998 - Elsevier
… 0.90 g (6.97 mmol) of 1-methyl-3-piperidinemethanol were dissolved in CHCl 3 and the solution was cooled to −60C. Diphenylborinic acid prepared from 1.80 g (8.00 mmol) of 2-…
Number of citations: 30 www.sciencedirect.com
D Barker, MA Brimble, MD McLeod - Tetrahedron, 2004 - Elsevier
… Initial attempts to repeat this coupling procedure on stoichiometric quantities of the alkoxide salt derived from 1-methyl-3-piperidinemethanol (7, Table 1) did not result in practical yields …
Number of citations: 25 www.sciencedirect.com
PF Seke Etet, MA Hamza, A El-Tahir… - Evidence-Based …, 2022 - hindawi.com
Scope. The neuroprotective properties of the antidiabetic plant Garcinia kola have been reported. Here, we performed a motor sign prevention-guided fractionation of G. kola extract in …
Number of citations: 2 www.hindawi.com
M Balazy, AS Nies - Biomedical & environmental mass …, 1989 - Wiley Online Library
The isomeric epoxides of linoleic, arachidonic and docosahexaenoic acids were prepared by reaction with m‐chloroperoxybenzoic acid and, after separation by normal‐phase high‐…
Number of citations: 76 onlinelibrary.wiley.com
H Durak, T Aysu - The Journal of Supercritical Fluids, 2016 - Elsevier
Thermochemical conversion processes such as supercritical fluid extraction are used for producing biofuels from biomass. Supercritical fluid extraction process is decomposition …
Number of citations: 37 www.sciencedirect.com
I Oprisiu, G Marcou, D Horvath, DB Brunel, F Rivollet… - Thermochimica acta, 2013 - Elsevier
… majority contains several halogens and at least one atom of oxygen (Heptanoyl chloride, 2,2,2-trichloro-1-ethoxyethanol, tetrafluorosuccinic anhydride, 1-methyl-3-piperidinemethanol, β…
Number of citations: 12 www.sciencedirect.com
H Chen, X Yue, J Yang, C Lv, S Dong, X Luo… - Saudi Journal of …, 2019 - Elsevier
Torreya grandis is a unique tree species in China. Although full use has been made of the timber, the processing and utilization of the bark has not been effective. In order to explore a …
Number of citations: 10 www.sciencedirect.com
B Belleville, G Koumba-Yoya… - Chemistry of …, 2018 - books.google.com
The potential of wood welding as a fast and cost-effective alternative to gluing for Australian hardwood species has been demonstrated in recent studies (Belleville et al. 2016, 2017). …
Number of citations: 3 books.google.com
R Prado, X Erdocia, GF De Gregorio… - ACS Sustainable …, 2016 - ACS Publications
Willow biomass was subjected to different pretreatment conditions with triethylammonium hydrogen sulfate as solvent, and the produced lignin solutions were treated by oxidation either …
Number of citations: 61 pubs.acs.org

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